6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one
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Overview
Description
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-phenylpiperazine with a suitable triazine precursor under controlled conditions. One common method involves the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and quality.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound’s unique structural features make it useful in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells . Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: This compound shares a similar piperazine and triazine structure but differs in its functional groups.
4-phenylpiperazine derivatives: These compounds have the phenylpiperazine moiety but may lack the triazine ring.
Uniqueness
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a triazine ring with a phenylpiperazine moiety. This structural arrangement contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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